molecular formula C10H17NO2 B591797 4-Morpholinocyclohexanone CAS No. 139025-93-7

4-Morpholinocyclohexanone

Cat. No. B591797
M. Wt: 183.251
InChI Key: XQSZENOTKVEPEU-UHFFFAOYSA-N
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Patent
US07951802B2

Procedure details

To a solution of 1 (4.50 g, 19.8 mmol) in THF (100 mL) was added 7 N aqueous HCl (40 mL). The reaction mixture was stirred for 17 h and the reaction was quenched by pouring onto saturated aqueous NaHCO3 (475 mL). The mixture was extracted with ethyl acetate (1×) then CH2Cl2 (3×) and the combined organic extracts dried (MgSO4) and concentrated. The resulting oil was purified by Kugelrohr distillation to give (VII-a) (3.17 g, 87%) as a clear oil; 1H NMR (400 MHz, CDCl3) δ 1.80-1.94 (m, 2H), 1.80-2.10 (m, 2H), 2.30 (m, 1H), 2.45-2.65 (m, 8H), 3.74 (t, J=4.7 Hz, 4H).
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([N:11]3[CH2:16][CH2:15][O:14][CH2:13][CH2:12]3)[CH2:7][CH2:6]2)[O:4]CC1.Cl>C1COCC1>[N:11]1([CH:8]2[CH2:7][CH2:6][C:5](=[O:4])[CH2:10][CH2:9]2)[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)N2CCOCC2
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring onto saturated aqueous NaHCO3 (475 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
CH2Cl2 (3×) and the combined organic extracts dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was purified by Kugelrohr distillation
CUSTOM
Type
CUSTOM
Details
to give (VII-a) (3.17 g, 87%) as a clear oil

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
N1(CCOCC1)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.